molecular formula C21H21ClN2OS B2654213 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 450349-32-3

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2654213
CAS No.: 450349-32-3
M. Wt: 384.92
InChI Key: WIWFTIXZJTZRSU-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from the indole nucleus. One common synthetic route includes the following steps:

    Formation of 1-(4-chlorobenzyl)-1H-indole: This step involves the reaction of indole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The next step involves the reaction of 1-(4-chlorobenzyl)-1H-indole with a thiol reagent, such as thiourea, to form the thioether linkage.

    Pyrrolidinylation: Finally, the compound is reacted with pyrrolidine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrrolidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole and pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-indole: A precursor in the synthesis of the target compound.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific chemical structure, which combines the indole nucleus with a thioether linkage and a pyrrolidine ring. This unique structure may confer distinct biological activities and therapeutic potential compared to other indole derivatives.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWFTIXZJTZRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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